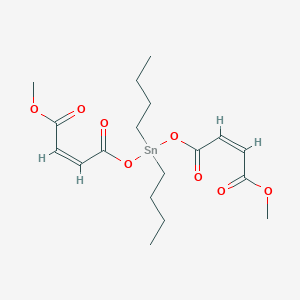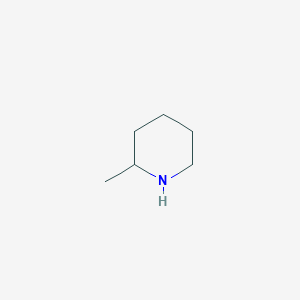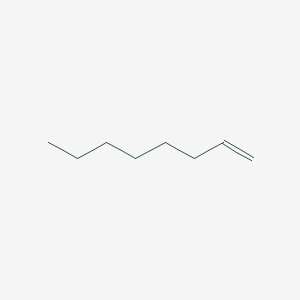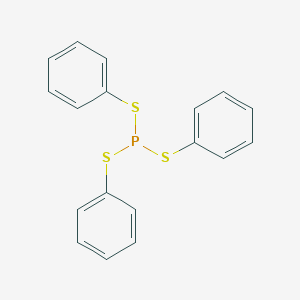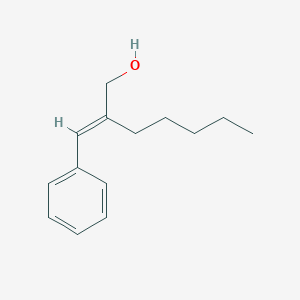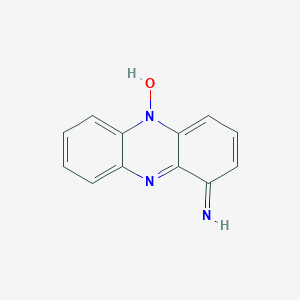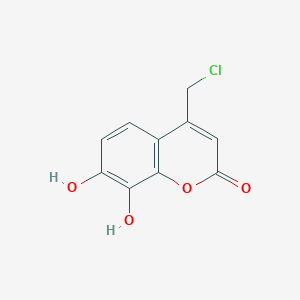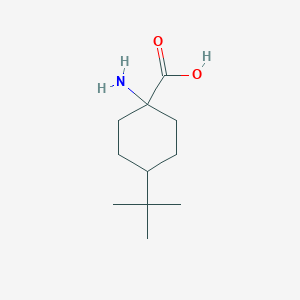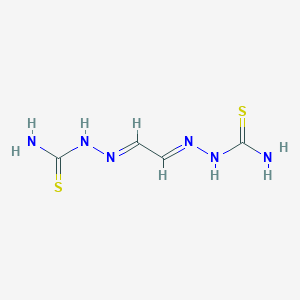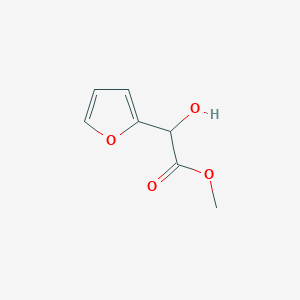![molecular formula C7H8N2O2 B095024 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione CAS No. 17384-56-4](/img/structure/B95024.png)
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione, also known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to have a profound effect on the central nervous system, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione involves the blocking of the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain. The compound binds to the receptor's ion channel, preventing the influx of calcium ions, which leads to the inhibition of the receptor's activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptor antagonist have been studied extensively. The compound has been found to have a significant effect on the central nervous system by blocking the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain. This leads to a reduction in the release of glutamate, which is a neurotransmitter responsible for the excitatory response in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione in lab experiments include its ability to block the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors selectively, which allows for the study of the receptor's function in various neurological disorders. However, the compound has limitations, including its potential toxicity and the need for precise dosing.
Orientations Futures
There are several future directions for the study of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione, including its potential therapeutic applications in various neurological disorders. Future research may focus on the development of new compounds that can selectively target the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors with minimal side effects. Additionally, the study of the compound's mechanism of action may lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with 3,4-dihydro-2H-pyrrole in the presence of a base. The resulting product is then treated with an acid to obtain the final compound.
Applications De Recherche Scientifique
The 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptor antagonist has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The compound has been found to have a significant effect on the central nervous system by blocking the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain.
Propriétés
Numéro CAS |
17384-56-4 |
|---|---|
Nom du produit |
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3,3a,4,5-tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H8N2O2/c10-5-2-1-4-3-6(11)9-7(4)8-5/h4H,1-3H2,(H,8,9,10,11) |
Clé InChI |
NHCMPTCDWCOELA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N=C2C1CC(=O)N2 |
SMILES canonique |
C1CC(=O)N=C2C1CC(=O)N2 |
Synonymes |
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



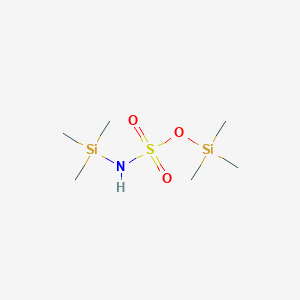
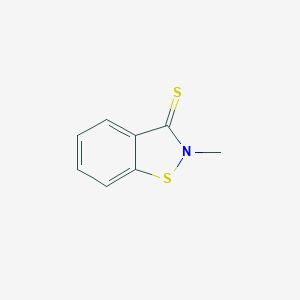
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
